REACTION_CXSMILES
|
[OH:1][CH:2]([C:17]1[N:18]=[CH:19][N:20]([C:22]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:21]=1)[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13]([NH:15][CH3:16])=[O:14])[CH:7]=[CH:6]2.CN(C)C(=O)C>[O-2].[O-2].[Mn+4].C(OCC)(=O)C>[CH3:16][NH:15][C:13]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([C:2]([C:17]3[N:18]=[CH:19][N:20]([C:22]([C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)([C:29]4[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=4)[C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=4)[CH:21]=3)=[O:1])[CH:4]=2)[CH:9]=1)=[O:14] |f:2.3.4|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC(C=1C=C2C=CC(=CC2=CC1)C(=O)NC)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
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Name
|
|
Quantity
|
6.6 g
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Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Name
|
crude crystals
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Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 60° C. for 2 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The insoluble material was filtered off at the same temperature
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Type
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WASH
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Details
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washed with N,N-dimethylacetamide (40 mL)
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Type
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WASH
|
Details
|
The filtrate and washing
|
Type
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TEMPERATURE
|
Details
|
cooled to 40° C.
|
Type
|
ADDITION
|
Details
|
water (60 mL) was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
The obtained crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
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CUSTOM
|
Details
|
The wet crystals were dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude crystals (9.5 g)
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was warmed to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hr
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent (20 mL) was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
diisopropyl ether (80 mL) was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature
|
Type
|
FILTRATION
|
Details
|
The obtained crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solvent (30 mL) of diisopropyl ether/ethyl acetate (1:1, volume ratio)
|
Type
|
CUSTOM
|
Details
|
The obtained wet crystals were dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=CC2=CC=C(C=C2C=C1)C(=O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.1 mmol | |
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |